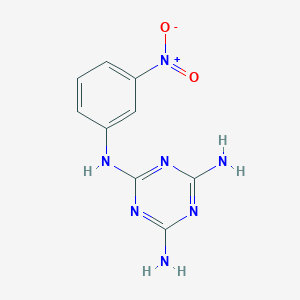
N~2~-(3-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine is an organic compound characterized by the presence of a nitrophenyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(3-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 3-nitroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of N2-(3-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N2-(3-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N~2~-(3-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N2-(3-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can interact with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N~2~-(4-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine
- N~2~-(2-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine
- N~2~-(3-Chlorophenyl)-1,3,5-triazine-2,4,6-triamine
Comparison: N2-(3-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound exhibits distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61912-35-4 |
|---|---|
Molecular Formula |
C9H9N7O2 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-N-(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H9N7O2/c10-7-13-8(11)15-9(14-7)12-5-2-1-3-6(4-5)16(17)18/h1-4H,(H5,10,11,12,13,14,15) |
InChI Key |
JLLQVIHRGQJXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















